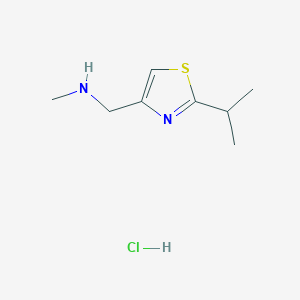

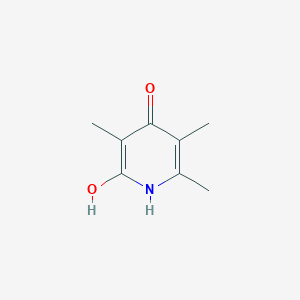

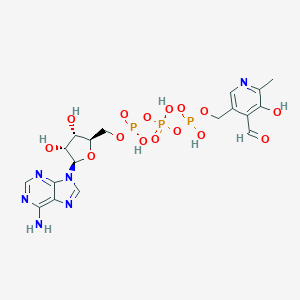

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves green chemistry approaches, utilizing one-pot, multi-component reactions. For instance, a synthesis method for polyfunctionalized pyridopyrimidines involves a one-pot, three-component reaction, highlighting the efficiency and sustainability of modern synthetic approaches (Javahershenas & Khalafy, 2017).

Molecular Structure Analysis

Studies on the molecular structure of pyrimidine derivatives reveal detailed insights into their electronic and molecular interactions. For example, supramolecular structures constructed by aminopyrimidine structures show a combination of hydrogen bonds and aromatic π-π stackings, contributing to the stability and unique properties of these compounds (Cheng et al., 2011).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, leading to a range of products with diverse properties. The reaction of α,ω-bis(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)alkanes with paraformaldehyde, for example, produces pyrimidinophanes, demonstrating the compounds' reactivity and potential for creating complex structures (Semenov et al., 2008).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The supramolecular and crystal structure analyses provide valuable data on the intermolecular interactions and stability of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to the application and manipulation of pyrimidine derivatives in chemical syntheses. Studies focusing on the interplay of molecular, molecular-electronic, and supramolecular structures of these compounds shed light on their versatile chemical behavior (Low et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Polyamides

One significant application of related compounds is in the synthesis of polyamides containing uracil and adenine side groups. A study by Hattori and Kinoshita (1979) discussed the synthesis of polyamides using dimethyl methylenesuccinate with uracil and adenine, leading to polyamides with molecular weights ranging from 1000–5000. These polyamides showed solubility in water, indicating potential utility in various chemical and industrial processes (Hattori & Kinoshita, 1979).

Anti-Hepatitis B Virus Activity

In the realm of medicinal chemistry, derivatives of similar compounds have been explored for antiviral properties. El‐Sayed, Ramiz, and Abdel-Rahman (2009) investigated new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives, which showed moderate to high activity against the hepatitis B virus. This highlights the potential of these compounds in developing antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Novel Green Synthesis Methodologies

The development of environmentally friendly synthesis methods is another crucial application. Suman et al. (2017) reported a green and efficient one-pot synthesis method for creating novel dihydrophthalazine-1,4-diones, a process that contributes to sustainable chemical manufacturing practices (Suman, Vijayabhaskar, Syam Kumar, & Venkateswara Rao, 2017).

Thermal Stability Analysis

Studying the thermal stability of chemical compounds is vital for various applications, including material science and drug development. Salih and Al-Sammerrai (1986) conducted thermal analyses on derivatives of pyrimidines, providing insights into their stability under different conditions. This information is crucial for the safe and effective use of these compounds in various fields (Salih & Al-Sammerrai, 1986).

Zukünftige Richtungen

The findings from the research not only prophesize new methods for the synthesis of bioactive‐amides using a cross‐coupling strategy but also demonstrate their novel applications as a human GRK2 inhibitor . This suggests potential future directions in the development of new pharmaceuticals targeting G protein‐coupled receptor kinase2 (GRK2).

Eigenschaften

IUPAC Name |

3-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-12-7(11)6(5(14)3-4-10)8(15)13(2)9(12)16/h3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUIMZOFGDTLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)CC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368263 |

Source

|

| Record name | 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile | |

CAS RN |

112735-05-4 |

Source

|

| Record name | 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

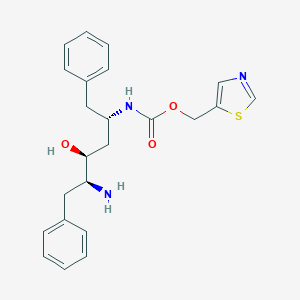

![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)